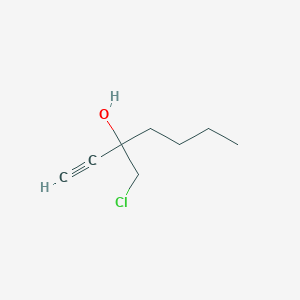

3-(Chloromethyl)hept-1-yn-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Chloromethyl)hept-1-yn-3-ol” is a chemical compound with the molecular formula C8H13ClO . It has a molecular weight of 160.64 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)hept-1-yn-3-ol” are not fully detailed in the sources I found. It’s known that it has a molecular weight of 160.64 , but other properties like boiling point, melting point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación

Luminescent Agents for Biological Imaging

A study introduced a thiol-reactive luminescent agent, the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, which demonstrates accumulation in mitochondria, highlighting its potential as a luminescent agent for specific targeting in fluorescence microscopy and biological imaging (Amoroso et al., 2008).

Enhancement of Polymer Field-Effect Mobilities

Research on solvents with higher boiling points for the spin-coating of poly(3-hexylthiophene) (P3HT) films revealed that using solvents like 1,2,4-trichlorobenzene can significantly improve field-effect mobilities. This study points to the importance of solvent choice in controlling the microstructure and enhancing the performance of organic semiconductors (Chang et al., 2004).

Novel Farnesyl Protein Transferase Inhibitors

A three-dimensional pharmacophore model generated to correlate the biological activity of farnesyl protein transferase (FPT) inhibitors revealed several compounds exhibiting in vitro FPT inhibitory activity. This study underscores the utility of 3D-QSAR software in identifying novel inhibitors for therapeutic applications (Kaminski et al., 1997).

Stereoselective Synthesis of Organic Compounds

The stereoselective synthesis of methylene oxindoles through a palladium(II)-catalyzed intramolecular cross-coupling of carbamoyl chlorides was reported, highlighting a method for generating biologically relevant oxindole cores with high stereochemical purity. This research offers insight into the mechanism and selectivity of such transformations, beneficial for the development of pharmaceuticals (Le et al., 2016).

Propiedades

IUPAC Name |

3-(chloromethyl)hept-1-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALFIPMTNLHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)hept-1-yn-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)

![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)